molecular formula C18H14BrN3O4 B7561973 [2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7561973
M. Wt: 416.2 g/mol
InChI Key: IXAFOCOXMNXVNM-UHFFFAOYSA-N
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Description

[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of [2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that this compound may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to exhibit biochemical and physiological effects in preclinical studies. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in the inflammatory response. In addition, this compound has been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using [2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate in lab experiments is its potential applications in medicinal chemistry. This compound has shown promising results in preclinical studies and may be developed into a potential anticancer agent. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on [2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One of the directions is to further investigate the mechanism of action of this compound and its potential applications in medicinal chemistry. Another direction is to develop more efficient synthesis methods for this compound to improve its yield and purity. Additionally, future research may focus on developing formulations of this compound that improve its solubility and bioavailability.

Synthesis Methods

[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been synthesized using various methods. One of the commonly used methods involves the reaction between 2-bromo-4-methylaniline and ethyl 4-oxo-3H-phthalazine-1-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The product obtained is purified using column chromatography.

Scientific Research Applications

[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has shown potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and antimicrobial properties. In addition, this compound has been used as a fluorescent probe for the detection of metal ions such as copper and zinc.

properties

IUPAC Name

[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O4/c1-10-6-7-14(13(19)8-10)20-15(23)9-26-18(25)16-11-4-2-3-5-12(11)17(24)22-21-16/h2-8H,9H2,1H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAFOCOXMNXVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate

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